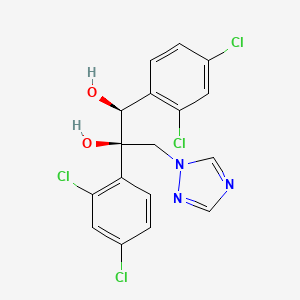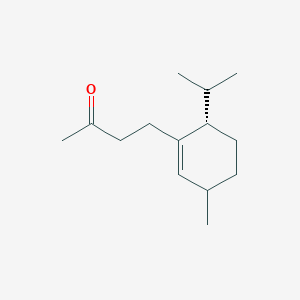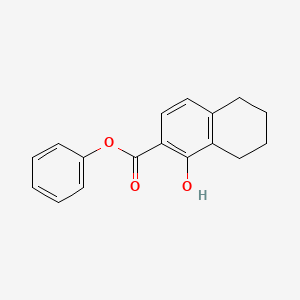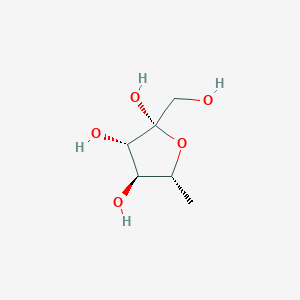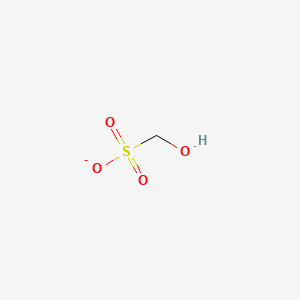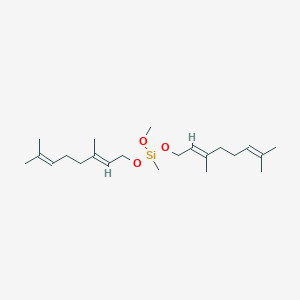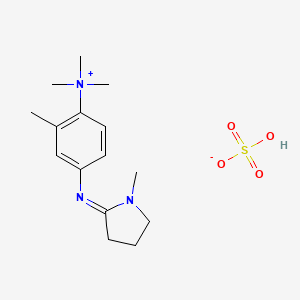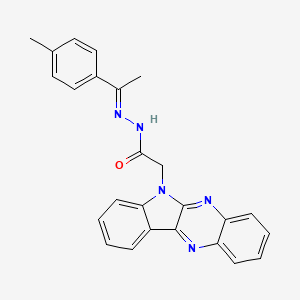
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate is a chemical compound with the molecular formula C14H18N2O2. It is known for its unique structure, which includes a bicyclic framework with two isocyanate functional groups. This compound is used in various industrial applications, particularly in the production of polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-4,7-methano-1H-indenedimethyl diisocyanate typically involves the reaction of a suitable precursor with phosgene or other isocyanate-generating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also involve purification steps such as distillation or crystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize with diols or diamines to form polyurethanes and polyureas.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require the use of catalysts to enhance reaction rates.
Major Products
The major products formed from reactions involving this compound include polyurethanes, polyureas, and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing into its use in the development of medical devices and coatings with antimicrobial properties.
Industry: It is widely used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Mecanismo De Acción
The mechanism of action of octahydro-4,7-methano-1H-indenedimethyl diisocyanate primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of polymers and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Toluene diisocyanate: Widely used in the manufacture of flexible foams and coatings.
Methylenediphenyl diisocyanate: Commonly used in the production of rigid foams and elastomers.
Uniqueness
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate is unique due to its bicyclic structure, which imparts specific physical and chemical properties. This structure can influence the reactivity and stability of the compound, making it suitable for specialized applications where other diisocyanates may not perform as well.
Propiedades
Número CAS |
28807-72-9 |
|---|---|
Fórmula molecular |
C16H16N4O4 |
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
3,4-bis(diisocyanatomethyl)tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C16H16N4O4/c21-5-17-15(18-6-22)12-4-11-9-1-2-10(3-9)13(11)14(12)16(19-7-23)20-8-24/h9-16H,1-4H2 |
Clave InChI |
ZVZTYOCDUNFENN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2C(C(C3)C(N=C=O)N=C=O)C(N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


